molecular formula C11H14N2O5 B12219208 Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate

Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate

Cat. No.: B12219208
M. Wt: 254.24 g/mol
InChI Key: IZRHWRUEJQDXCP-UHFFFAOYSA-N
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Description

Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a carbamoylamino group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate typically involves the esterification of 2-(carbamoylamino)-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines or alcohols

    Substitution: Substituted benzoates

Scientific Research Applications

Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

  • Methyl 2-(carbamoylamino)-3,4-dimethoxybenzoate
  • Methyl 2-(carbamoylamino)-4,5-dihydroxybenzoate
  • Methyl 2-(carbamoylamino)-4,5-dimethylbenzoate

Comparison: Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate is unique due to the presence of both carbamoylamino and methoxy groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate

InChI

InChI=1S/C11H14N2O5/c1-16-8-4-6(10(14)18-3)7(13-11(12)15)5-9(8)17-2/h4-5H,1-3H3,(H3,12,13,15)

InChI Key

IZRHWRUEJQDXCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N)OC

Origin of Product

United States

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